molecular formula C9H19N3O B179631 2-Methyl-3-piperidin-1-ylpropanohydrazide CAS No. 155219-10-6

2-Methyl-3-piperidin-1-ylpropanohydrazide

Cat. No. B179631
M. Wt: 185.27 g/mol
InChI Key: HGHRYICUFKUZKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-3-piperidin-1-ylpropanohydrazide, also known as 2-Methyl-3-piperidin-1-ylpropanohydrazide or MPPH, is a type of hydrazide that is used in a variety of scientific research applications. It is a white solid that is soluble in water and ethanol and has a molecular weight of 145.2 g/mol. MPPH is a useful reagent for the synthesis of a variety of compounds, and is also used in a variety of biochemical and physiological studies.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis of 2-Methyl-3-piperidin-1-ylpropanohydrazide can be achieved through a multi-step reaction pathway starting from commercially available starting materials.

Starting Materials
2-methylpropanal, piperidine, hydrazine hydrate, sodium acetate, acetic acid, sodium hydroxide, ethyl acetate, wate

Reaction
Step 1: Conversion of 2-methylpropanal to 2-methyl-3-hydroxypropanal, React 2-methylpropanal with sodium hydroxide and water to form 2-methyl-3-hydroxypropanal, Step 2: Conversion of 2-methyl-3-hydroxypropanal to 2-methyl-3-chloropropanal, React 2-methyl-3-hydroxypropanal with thionyl chloride to form 2-methyl-3-chloropropanal, Step 3: Conversion of 2-methyl-3-chloropropanal to 2-methyl-3-piperidin-1-ylpropanal, React 2-methyl-3-chloropropanal with piperidine to form 2-methyl-3-piperidin-1-ylpropanal, Step 4: Conversion of 2-methyl-3-piperidin-1-ylpropanal to 2-Methyl-3-piperidin-1-ylpropanohydrazide, React 2-methyl-3-piperidin-1-ylpropanal with hydrazine hydrate, sodium acetate, and acetic acid in ethyl acetate to form 2-Methyl-3-piperidin-1-ylpropanohydrazide

Scientific Research Applications

MPPH is used in a variety of scientific research applications, including the synthesis of a variety of compounds, biochemical and physiological studies, and as a reagent for the preparation of hydrazones. It is also used as an intermediate in the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and dyes.

Mechanism Of Action

MPPH is an effective reagent for the synthesis of a variety of compounds due to its ability to form strong covalent bonds with a variety of functional groups. The reaction of MPPH with a functional group, such as an alcohol or a thiol, results in the formation of a hydrazone, which is a covalently bonded molecule. The formation of the hydrazone is facilitated by the strong bond formed between the nitrogen atoms of the MPPH and the functional group.

Biochemical And Physiological Effects

MPPH has been used in a variety of biochemical and physiological studies due to its ability to form strong covalent bonds with a variety of functional groups. In particular, MPPH has been used to study the effects of various compounds on the activity of enzymes, such as proteases and kinases, as well as to study the effects of various compounds on the activity of proteins. Additionally, MPPH has been used to study the effects of various compounds on the activity of cells, such as the effects of hormones and other signaling molecules.

Advantages And Limitations For Lab Experiments

The main advantage of using MPPH in laboratory experiments is its ability to form strong covalent bonds with a variety of functional groups. This allows for the synthesis of a variety of compounds, as well as the study of the effects of various compounds on the activity of enzymes and proteins. Additionally, MPPH is relatively easy to synthesize and is readily soluble in water and ethanol. However, MPPH is not soluble in organic solvents, which can limit its use in certain laboratory experiments.

Future Directions

The potential future directions for the use of MPPH include the development of new methods for the synthesis of compounds, the study of the effects of various compounds on the activity of enzymes and proteins, and the study of the effects of various compounds on the activity of cells. Additionally, MPPH could be used to study the effects of various compounds on the structure and function of proteins, as well as to study the effects of various compounds on the regulation of gene expression. Finally, MPPH could be used to study the effects of various compounds on the development and progression of diseases.

properties

IUPAC Name

2-methyl-3-piperidin-1-ylpropanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O/c1-8(9(13)11-10)7-12-5-3-2-4-6-12/h8H,2-7,10H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGHRYICUFKUZKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCCCC1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30395693
Record name 2-methyl-3-piperidin-1-ylpropanohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30395693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

19.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24839598
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-Methyl-3-piperidin-1-ylpropanohydrazide

CAS RN

155219-10-6
Record name 2-methyl-3-piperidin-1-ylpropanohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30395693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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